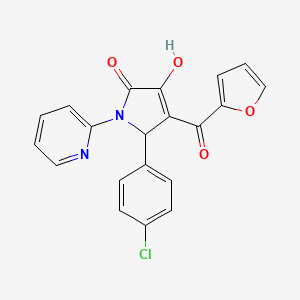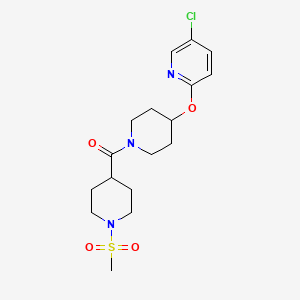
(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a pyridine ring, a piperidine ring, a sulfonyl group, and a methanone group. The presence of these functional groups suggests that the compound could have a variety of chemical properties and potential applications .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through methods such as cyclization, hydrogenation, and multicomponent reactions .Molecular Structure Analysis
The compound’s structure includes a pyridine ring and a piperidine ring, both of which are common in pharmaceutical compounds. The sulfonyl group could potentially participate in a variety of chemical reactions .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the functional groups present. For example, the pyridine ring might undergo electrophilic substitution, while the piperidine ring might undergo nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group could impact the compound’s solubility .科学的研究の応用
Antimicrobial Activity
Compounds related to (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone have demonstrated antimicrobial activity. For instance, derivatives of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime showed significant antibacterial and antifungal activities against pathogenic bacterial and fungal strains, suggesting potential in antimicrobial research (Mallesha & Mohana, 2014).
Structural and Theoretical Studies
The structural properties of similar compounds have been extensively studied. For example, research on [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanoneoxime revealed interesting conformational and electronic properties, including insights into intermolecular interactions and thermal stability, which are crucial for the development of new pharmaceuticals (Karthik et al., 2021).
Analgesic Applications
Some derivatives have been investigated for their analgesic properties. For instance, a specific compound, F 13640, showed long-term analgesia in models of chronic pain and spinal cord injury, indicating potential applications in pain management (Colpaert et al., 2004).
Synthesis and Crystal Structure
Research has also focused on the synthesis and crystal structure of related compounds. The synthesis process often involves multi-step reactions, providing insights into the structural and chemical properties that can influence biological activity (Girish et al., 2008).
Anticancer and Antimicrobial Agents
Novel derivatives of similar structures have been synthesized and evaluated for their potential as anticancer and antimicrobial agents. Molecular docking studies of these compounds suggest potential applications in overcoming microbe resistance to pharmaceutical drugs (Katariya et al., 2021).
作用機序
Target of Action
The primary target of this compound is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .
Mode of Action
The compound acts as an agonist to the GPR119 receptor . It binds to the receptor and activates it, leading to a series of intracellular events .
Biochemical Pathways
Upon activation of the GPR119 receptor, the compound stimulates glucose-dependent insulin release by direct action in the pancreas . It also promotes the secretion of the incretin GLP-1 in the gastrointestinal tract . These actions contribute to the regulation of glucose homeostasis in the body .
Pharmacokinetics
It is converted by liver carboxyesterase (CES1) to its zwitterionic active drug . The active drug selectively inhibits PCSK9 protein synthesis . The compound effectively lowers plasma PCSK9 in humanized PCSK9 mice and is well tolerated in rats and monkeys in vivo .
Result of Action
The result of the compound’s action is the lowering of plasma PCSK9 levels . This leads to an increase in the number of low-density lipoprotein receptors (LDLRs) on the surface of liver cells, which in turn increases the uptake of low-density lipoprotein (LDL) from the bloodstream and decreases the level of LDL cholesterol .
将来の方向性
特性
IUPAC Name |
[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O4S/c1-26(23,24)21-10-4-13(5-11-21)17(22)20-8-6-15(7-9-20)25-16-3-2-14(18)12-19-16/h2-3,12-13,15H,4-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIYEDSNGPFSEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(CC2)OC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

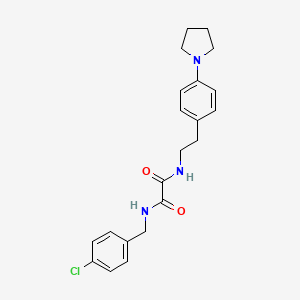
![ethyl 2-((5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetate](/img/structure/B2904633.png)

![2-[4-Methoxybutan-2-yl(1,2-thiazol-4-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2904636.png)
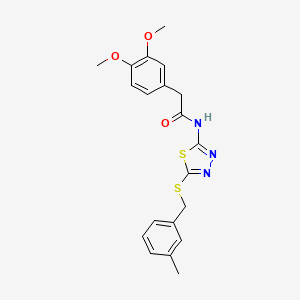
![N-[1-(1-Methyl-2-oxo-3H-indol-5-yl)ethyl]prop-2-enamide](/img/structure/B2904638.png)
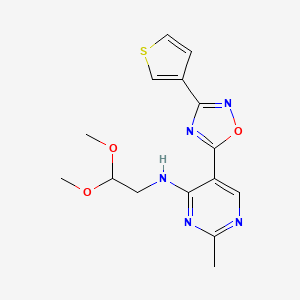
![2-{[1-(4-Methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2904640.png)
![1-[4-[3-(Phenoxymethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2904641.png)
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2904642.png)
![(E)-2-Phenyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)ethenesulfonamide](/img/structure/B2904645.png)
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,3-dichlorophenyl)acrylonitrile](/img/structure/B2904646.png)
![N-(2-fluorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2904653.png)
